molecular formula C15H18O3 B1680769 Santonin CAS No. 481-06-1

Santonin

Cat. No. B1680769
CAS RN: 481-06-1
M. Wt: 246.3 g/mol
InChI Key: XJHDMGJURBVLLE-BOCCBSBMSA-N
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Description

Santonin is a lactone compound extracted from the flower bud of Artemisia cina Berg in Compositae, crown daisy chrysanthemum or other plants in Artemisia .


Synthesis Analysis

The total synthesis of this compound has been reported in several studies . Many α-santonin derivatives were synthesized for the discovery of new analogues with prominent bioactivities .


Molecular Structure Analysis

This compound has a molecular formula of C15H18O3 . The structure of this compound was determined using various techniques such as X-ray crystallography , and NMR spectroscopy .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it readily formed an oxime, evidencing the presence of a C=O function . The initial photoproduct obtained from this compound is lumithis compound .


Physical And Chemical Properties Analysis

This compound appears as clear crystals . It has a UV λmax: 236; ESI- MS for C15H18O3 m/z; 246.29 [M+H]+ .

Scientific Research Applications

HPLC Method Development for Santonin Quantification

This compound, primarily found in Artemisia species, was explored for its quantification in eight species of Artemisia from Kazakhstan, aiming at veterinary applications. A specific HPLC-UV method was developed for this compound identification and precise quantitation, which is crucial for avoiding intoxication in the development of veterinary medicines. This method allows for a faster and simpler identification and quantification of this compound, highlighting its potential in veterinary drug development (Sakipova et al., 2017).

Solid-State Chemistry of α-Santonin

Research into α-santonin's solid-state photochemistry uncovered a sequence of solid-state reactions, beginning with a single-crystal-to-single photorearrangement. This process is phase-selective and site-specific, leading to a series of transformations that include a Diels−Alder reaction and further steps to produce distinct compounds. This study not only contributes to our understanding of organic solid-state reactions but also reiterates the historical significance of α-santonin in pharmaceutical formulations (Natarajan et al., 2007).

Chemical Transformation of this compound

A laboratory experiment designed for advanced organic chemistry courses involves the chemical transformation of this compound into santonic acid. This experiment serves as an educational tool, encouraging students to apply their knowledge of organic chemistry and spectroscopy to solve a structure elucidation problem, demonstrating this compound's role in academic and educational settings (Pellegrinet et al., 2002).

Antimicrobial and Protein Denaturation Inhibition

This compound showed significant antimicrobial activity against a range of bacteria and fungi, alongside marked attenuation of heat-induced protein denaturation. These findings support the antimicrobial uses of plants containing this compound in traditional treatments, presenting a potential application in developing natural antimicrobial agents (Khan et al., 2015).

Synthesis and Phytotoxicity Evaluation

A study utilized commercially available this compound to synthesize sesquiterpene lactones, demonstrating their phytotoxic activities. This research suggests the possibility of developing natural herbicide models based on seco-guaianolide structures derived from this compound, indicating its application in agricultural science and pest management (Macias et al., 2012).

Safety and Hazards

Santonin is harmful if swallowed, fatal in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It was used as an anthelminthic drug but due to its toxicity to humans, it is no longer in use .

properties

IUPAC Name

(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHDMGJURBVLLE-BOCCBSBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045312
Record name alpha-Santonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

481-06-1
Record name (-)-Santonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Santonin [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name santonin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4900
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Santonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SANTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VL8J38ERO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of santonin?

A1: While this compound's exact mechanism of action remains partially elucidated, research suggests that it disrupts neuromuscular function in parasites. [] This disruption leads to paralysis and eventual expulsion of the worms from the host. []

Q2: How does this compound's interaction with hydrogen sulfide influence its activity?

A2: Studies have shown that hydrogen sulfide can potentiate the paralytic effect of this compound on ascaris worms. [] This suggests that the compound, potentially through metabolic conversion in the host, might be responsible for the anthelmintic effects. []

Q3: Beyond its anthelmintic activity, what other biological effects has this compound demonstrated?

A3: this compound has been reported to possess anti-cancer properties, specifically against multi-drug resistant breast cancer cells. [] It induces apoptosis through mitochondrial pathways, activates caspases, and arrests the cell cycle. [] Additionally, this compound inhibits the Ras/Raf/MEK/ERK signaling pathway, further contributing to its anti-cancer potential. []

Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?

A4: this compound has the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol. Spectroscopically, it exhibits characteristic peaks in nuclear magnetic resonance (NMR) and infrared (IR) spectra, allowing for its structural identification. Further details on specific NMR peaks and IR bands can be found in research literature.

Q5: How stable is this compound under various storage conditions?

A5: While detailed stability data under different conditions requires further investigation, this compound's isolation from natural sources and its formulation into various preparations suggest reasonable stability under controlled storage. [, ]

Q6: Have computational methods been employed to study this compound and its derivatives?

A6: Yes, computational chemistry, including ab initio and first-principles calculations, has been used to investigate this compound's photochemical reactions and the properties of its derivatives. [] These studies provide insights into reaction mechanisms, electronic structures, and potential applications.

Q7: How do structural modifications of this compound impact its biological activity?

A7: Research has shown that chemical modification of this compound can significantly alter its biological properties. For instance, while this compound itself doesn't induce differentiation of leukemia cells, a specific diacetoxy acetal derivative exhibits potent differentiation-inducing activity. [] This highlights the critical role of structural features in determining biological activity.

Q8: What is known about the relationship between the stereochemistry of this compound and its biological activity?

A8: Stereochemistry plays a crucial role in this compound's activity. α-santonin and β-santonin, two stereoisomers, demonstrate different biological activities. [] For instance, β-santonin exhibits a more pronounced antipyretic effect compared to α-santonin. [] This difference underscores the importance of stereochemical considerations in understanding and optimizing this compound's biological effects.

Q9: What formulation strategies have been explored to improve the stability or delivery of this compound?

A9: While traditional formulations often utilized this compound in simple forms, [, ] research is exploring more advanced delivery strategies for improved efficacy and reduced toxicity. [] Specific techniques employed require further investigation and depend on the targeted application.

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